1-[3-(2,6-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone
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Overview
Description
1-[3-(2,6-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[3-(2,6-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone typically involves the reaction of 2,6-dimethylquinoline with an appropriate phenylamine derivative under specific reaction conditions. The synthetic route may include steps such as:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.
Amination Reaction: The 2,6-dimethylquinoline is then reacted with a phenylamine derivative to introduce the amino group at the 4-position of the quinoline ring.
Acylation: The final step involves the acylation of the amino group with ethanoyl chloride to form the desired compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[3-(2,6-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted quinoline derivatives.
Scientific Research Applications
1-[3-(2,6-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[3-(2,6-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
1-[3-(2,6-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but differs in its substitution pattern.
Camptothecin: An anticancer agent with a quinoline core, camptothecin has a unique lactone ring structure that distinguishes it from this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[3-[(2,6-dimethylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O.ClH/c1-12-7-8-18-17(9-12)19(10-13(2)20-18)21-16-6-4-5-15(11-16)14(3)22;/h4-11H,1-3H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUQKLXFTOTLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26658482 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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